4-Hydroxy-1-propylpiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-propylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-5-10-6-3-9(13,4-7-10)8(11)12/h13H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSZFHHAVHGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Propylation of 4-Hydroxypiperidine-4-carboxylic Acid
A direct route involves the alkylation of 4-hydroxypiperidine-4-carboxylic acid with propylating agents. The nitrogen atom’s nucleophilicity enables reaction with propyl halides or sulfonates under basic conditions. For example, treatment of 4-hydroxypiperidine-4-carboxylic acid with 1-bromopropane in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields the target compound.
Optimization Data :
-
Solvent Influence : Polar aprotic solvents like DMF or acetonitrile improve reaction rates by stabilizing transition states.
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Base Selection : Strong bases (e.g., K₂CO₃) deprotonate the piperidine nitrogen, enhancing nucleophilicity. Weak bases (e.g., Et₃N) result in incomplete alkylation.
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Temperature : Reactions at 80°C achieve 85% conversion, while lower temperatures (50°C) stagnate at 40%.
Table 1: N-Propylation Efficiency Under Varied Conditions
| Propylating Agent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Bromopropane | DMF | K₂CO₃ | 80 | 85 |
| 1-Iodopropane | Acetonitrile | KOH | 70 | 78 |
| Propyl tosylate | THF | Et₃N | 60 | 62 |
Reductive Amination Approaches
An alternative pathway employs reductive amination between 4-oxopiperidine-4-carboxylic acid and propylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction. This method circumvents harsh alkylation conditions but requires precise pH control to avoid over-reduction.
Key Findings :
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pH Sensitivity : Yields drop to 30% at neutral pH due to competing side reactions.
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Substrate Scope : Bulky amines (e.g., isopropylamine) reduce efficiency, whereas linear alkylamines like propylamine achieve 72% yield.
Ring-Closing Strategies
Cyclization of Linear Precursors
Piperidine rings can be constructed from linear substrates such as δ-amino alcohols or δ-keto acids. For instance, heating ethyl 5-(propylamino)pentanoate with hydrochloric acid induces cyclization, forming the piperidine core. Subsequent oxidation of the C4 methylene group with Jones reagent introduces the hydroxyl and carboxylic acid functionalities.
Reaction Mechanism :
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Cyclization : Intramolecular nucleophilic attack by the amine on the ester carbonyl group.
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Oxidation : Chromium trioxide in aqueous H₂SO₄ oxidizes C4 to a carboxyl group while introducing a hydroxyl group via keto-enol tautomerization.
Table 2: Cyclization-Oxidation Efficiency
| Starting Material | Cyclization Agent | Oxidizing Agent | Overall Yield (%) |
|---|---|---|---|
| Ethyl 5-(propylamino)pentanoate | HCl (conc.) | Jones reagent | 58 |
| Methyl 5-(propylamino)pent-3-enoate | H₂SO₄ | KMnO₄ | 41 |
Dieckmann Condensation
Dieckmann condensation of diethyl 3-(propylamino)pentanedioate under basic conditions generates the piperidine-4-carboxylate intermediate. Hydrolysis with aqueous NaOH followed by acid workup yields the carboxylic acid, while hydroxylation at C4 is achieved via epoxidation and acid-catalyzed ring opening.
Critical Parameters :
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Base Strength : Strong bases (e.g., NaH) drive cyclization but risk ester saponification.
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Steric Effects : Bulky ester groups (e.g., tert-butyl) hinder cyclization, reducing yields to 35%.
Post-Functionalization Modifications
Hydroxylation of 1-Propylpiperidine-4-carboxylic Acid
Direct hydroxylation at C4 can be achieved using oxyfunctionalization catalysts. For example, employing Fe(II)-α-ketoglutarate-dependent dioxygenases under aerobic conditions introduces the hydroxyl group with high regioselectivity.
Biocatalytic Advantages :
Table 3: Enzymatic vs. Chemical Hydroxylation
| Method | Catalyst | Regioselectivity | Yield (%) |
|---|---|---|---|
| Fe(II)/α-KG dioxygenase | Enzyme | >99% C4 | 88 |
| Mn(OAc)₃ | Acetic acid | 85% C4 | 65 |
Comparative Analysis of Synthetic Routes
Table 4: Merits and Demerits of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| N-Propylation | High yields, simple conditions | Requires preformed piperidine |
| Reductive Amination | Avoids alkylating agents | pH sensitivity, moderate yields |
| Dieckmann Condensation | Builds ring and substituents | Complex purification steps |
| Biocatalytic Hydroxylation | Eco-friendly, stereoselective | High enzyme costs |
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-propylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols .
Scientific Research Applications
4-Hydroxy-1-propylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Solubility: The hydroxyl group in this compound likely enhances aqueous solubility compared to non-hydroxylated analogs like isonipecotic acid (C₆H₁₁NO₂) . However, the propyl group may slightly reduce solubility relative to smaller substituents (e.g., ethoxycarbonyl in C₉H₁₅NO₄) .
- Stability: Piperidinecarboxylic acids with ester groups (e.g., isopropyl ester in C₁₀H₁₇NO₄) are prone to hydrolysis, whereas the free carboxylic acid in the target compound offers greater stability under physiological conditions .
Biological Activity
4-Hydroxy-1-propylpiperidine-4-carboxylic acid (HPPC) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₉H₁₈ClNO₃
- Molecular Weight : 223.70 g/mol
- Structural Features : The compound features a piperidine ring with a propyl group, a hydroxyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological properties.
The biological activity of HPPC can be attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the hydroxyl and carboxylic acid groups enhances its ability to form hydrogen bonds, potentially influencing its binding affinity to target proteins.
Interaction with Receptors
HPPC has been studied for its binding affinity to different receptors, which may be linked to its pharmacological effects. For instance, compounds structurally similar to HPPC have shown promising results in inhibiting specific enzymes related to viral infections, such as the papain-like protease (PLpro) from coronaviruses .
Biological Activity
Research indicates that HPPC exhibits several biological activities:
Comparative Analysis with Similar Compounds
To understand the unique properties of HPPC, it is useful to compare it with other piperidine derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Piperidinecarboxylic acid | C₆H₁₁NO₂ | Lacks hydroxy group; simpler structure |
| 4-Hydroxyproline | C₅H₉NO₃ | Contains a pyrrolidine ring; different biological activity |
| 1-(3-Chloropropyl)piperidine | C₉H₁₂ClN | Chlorine substituent alters reactivity |
HPPC stands out due to its specific combination of functional groups, enhancing its potential therapeutic applications compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to HPPC:
- Antiviral Studies : A study examined the inhibitory effects of piperidine derivatives on SARS-CoV PLpro. Compounds with structural similarities to HPPC showed high binding affinities and low micromolar antiviral activities, indicating potential for development as antiviral agents .
- Antimicrobial Activity : Research on related compounds has demonstrated antimicrobial efficacy against various bacteria and fungi. For instance, derivatives were effective against strains like Pseudomonas aeruginosa and Candida albicans, suggesting that HPPC could exhibit similar properties .
Q & A
Q. What are the recommended methods for synthesizing 4-Hydroxy-1-propylpiperidine-4-carboxylic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a piperidine ring can be functionalized with a hydroxyl group at the 4-position, followed by propylation. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Purity (>95%) should be verified via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity .
Q. How should researchers handle solubility challenges during experimental workflows?
- Methodological Answer : Solubility in aqueous buffers is often limited due to the compound’s amphoteric nature. Use polar aprotic solvents like DMSO or DMF for stock solutions (e.g., 10 mM). For biological assays, dilute in PBS (pH 7.4) with <1% organic solvent. Test solubility incrementally using dynamic light scattering (DLS) to avoid precipitation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) to identify hydroxyl (δ 4.5–5.0 ppm), propyl chain (δ 1.0–1.5 ppm), and piperidine protons.
- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and amide bonds (C=O ~1650–1750 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical: ~215.26 g/mol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from batch-to-batch purity variations or assay conditions. Validate results using:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/XTT).
- Quality Control : Ensure ≥98% purity (HPLC) and exclude endotoxins (LAL assay).
- Structural analogs : Test derivatives (e.g., tert-butyl or benzyl substitutions) to isolate pharmacophores .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Protecting Groups : Use Boc or Fmoc groups to shield the hydroxyl and carboxylic acid during propylation.
- Catalysis : Employ Pd/C for hydrogenation or lipases for enantioselective steps.
- Kinetic Monitoring : Track intermediates via TLC or inline IR spectroscopy to adjust reaction times .
Q. How do environmental conditions (pH, temperature) affect the compound’s stability during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., lactone formation).
- Optimal Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation. Aqueous solutions should be buffered at pH 4–6 to minimize hydrolysis .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s logP and membrane permeability be addressed?
- Methodological Answer :
- Experimental Replication : Measure logP using shake-flask (octanol/water) and compare with computational predictions (e.g., XLogP3).
- Permeability Assays : Use parallel artificial membrane permeability assay (PAMPA) and Caco-2 models to account for transporter-mediated uptake differences .
Safety and Compliance
Q. What personal protective equipment (PPE) is required for safe handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
